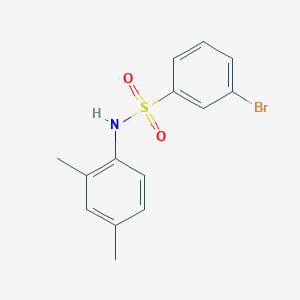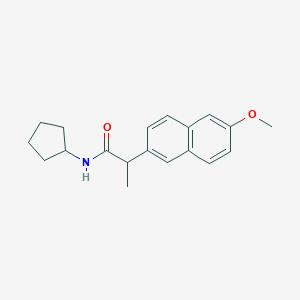
2-ethoxy-N-(4-isopropylphenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(4-isopropylphenyl)nicotinamide, also known as A-804598, is a small molecule antagonist of the P2X7 receptor. This receptor plays a key role in the immune system, particularly in the activation of inflammatory responses. As such, A-804598 has potential applications in the treatment of a range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.
Mechanism of Action
2-ethoxy-N-(4-isopropylphenyl)nicotinamide works by blocking the P2X7 receptor, which is involved in the activation of inflammatory responses. By blocking this receptor, this compound reduces inflammation and other immune responses that contribute to disease.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been shown to have a range of other biochemical and physiological effects. For example, this compound has been shown to inhibit the release of cytokines, which are proteins that play a key role in the immune response. This compound has also been shown to inhibit the production of reactive oxygen species, which can contribute to tissue damage and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of 2-ethoxy-N-(4-isopropylphenyl)nicotinamide is that it is a highly specific antagonist of the P2X7 receptor, which means that it has minimal off-target effects. This makes it a useful tool for studying the role of the P2X7 receptor in disease. However, one limitation of this compound is that it has relatively poor solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several potential future directions for research on 2-ethoxy-N-(4-isopropylphenyl)nicotinamide. One area of interest is the development of more potent and selective P2X7 receptor antagonists, which could have improved therapeutic efficacy. Another area of interest is the development of new drug delivery systems that could improve the solubility and bioavailability of this compound. Finally, there is ongoing research into the role of the P2X7 receptor in a range of diseases, which could provide new insights into the potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of 2-ethoxy-N-(4-isopropylphenyl)nicotinamide involves several steps, beginning with the reaction of 4-isopropylphenylboronic acid with 2-bromoethanol to form the corresponding ether. This is followed by the reaction of the ether with 2-chloronicotinoyl chloride to form the desired product.
Scientific Research Applications
2-ethoxy-N-(4-isopropylphenyl)nicotinamide has been the subject of numerous scientific studies, with a particular focus on its potential therapeutic applications. In preclinical studies, this compound has been shown to have anti-inflammatory effects in a range of animal models of disease. For example, in a mouse model of rheumatoid arthritis, this compound was shown to reduce inflammation and joint damage. In a mouse model of inflammatory bowel disease, this compound was shown to reduce inflammation and improve symptoms. In addition, this compound has been shown to have potential applications in the treatment of neuropathic pain and cancer.
properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
2-ethoxy-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H20N2O2/c1-4-21-17-15(6-5-11-18-17)16(20)19-14-9-7-13(8-10-14)12(2)3/h5-12H,4H2,1-3H3,(H,19,20) |
InChI Key |
AWZHGTDXYMQETA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



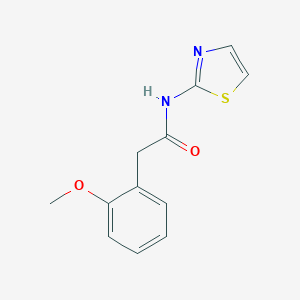
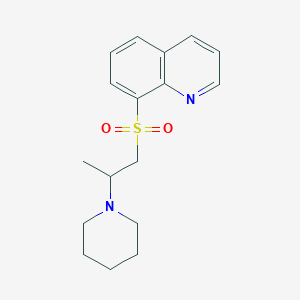
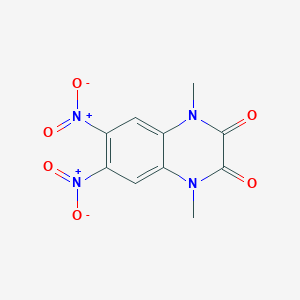
![N-(4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl)acetamide](/img/structure/B270353.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)
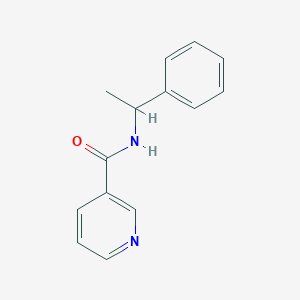

![Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270369.png)
![Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270370.png)
